molecular formula C7H7BrClF3N2 B2550627 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride CAS No. 2445791-13-7

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

Cat. No. B2550627
CAS RN: 2445791-13-7
M. Wt: 291.5
InChI Key: IBFWTFQUJVELFZ-UHFFFAOYSA-N
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Description

The compound "1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various brominated pyridine derivatives and their synthesis, which can be relevant to understanding the synthesis and properties of related compounds. Brominated pyridines are valuable in medicinal chemistry as building blocks due to their potential biological activity .

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve halogen dance reactions, as described in the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and nucleophilic substitution, which could be analogous to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using spectroscopic methods and crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using X-ray diffraction, revealing intramolecular hydrogen bonding and π-π stacking interactions . These techniques could similarly be applied to analyze the structure of "1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride".

Chemical Reactions Analysis

The reactivity of brominated pyridines can be explored through their interactions with various reagents. For example, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could provide insights into the reactivity of brominated pyridines in general .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be inferred from their molecular structure and reactivity. For instance, the presence of halogen atoms can significantly influence the compound's reactivity, as seen in the study of photoexcitation dynamics of halothane, a brominated and chlorinated ethane . The properties of "1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride" would likely be influenced by the bromine and trifluoromethyl groups, affecting its polarity, boiling point, and potential as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride, while not directly discussed in available literature, is closely related to halopyridine derivatives that have significant utility in medicinal chemistry and organic synthesis. For instance, research on halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the value of such compounds as building blocks in the synthesis of complex organic molecules. These intermediates allow for the creation of pentasubstituted pyridines with various functionalities, highlighting the importance of halogenated pyridines in chemical synthesis and drug development (Wu, Porter, Frennesson, & Saulnier, 2022) Wu et al., 2022.

Catalysis and Material Science

Bromopyridinyl derivatives have been explored for their catalytic properties, especially in facilitating selective chemical reactions. For example, palladium-catalyzed aminations of polyhalopyridines have shown high yields and selectivity, demonstrating the potential of such compounds in synthetic chemistry and materials science. The use of 5-bromo-2-chloropyridine in these reactions exemplifies the application of bromopyridine derivatives in developing new catalytic processes (Ji, Li, & Bunnelle, 2003) Ji et al., 2003.

Pharmaceutical Research

While the specific compound does not have direct references in the context of pharmaceutical applications, related compounds with bromo- and trifluoroethyl groups have been studied for their potential in drug development. Such compounds often serve as key intermediates or active pharmaceutical ingredients (APIs) in the design and synthesis of drugs targeting various diseases. The structural features of these compounds, such as the bromo group and the trifluoroethylamine moiety, are crucial for the pharmacological activity of the resulting drugs.

Environmental and Safety Considerations

Research involving halogenated compounds, including those with bromo- and trifluoroethyl groups, also encompasses studies on their environmental impact and safety profiles. While the use of such chemicals in industrial and pharmaceutical contexts is widespread, understanding their behavior in the environment and potential toxicity is crucial for developing safer alternatives and mitigating risks (Hoet et al., 1997) Hoet et al., 1997.

Safety and Hazards

The safety and hazards of a related compound, “1-(5-Bromopyridin-2-yl)ethanone”, have been reported. It’s harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFWTFQUJVELFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

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